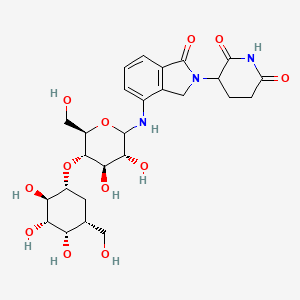
3-(4-(((3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((1R,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl)oxy)tetrahydro-2H-pyran-2-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(4-(((3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((1R,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl)oxy)tetrahydro-2H-pyran-2-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a complex organic molecule characterized by multiple hydroxyl groups, a piperidine ring, and a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(((3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((1R,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl)oxy)tetrahydro-2H-pyran-2-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic synthesis. The process begins with the preparation of the phthalimide derivative, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final steps involve the coupling of the sugar moiety and the formation of the tetrahydropyran ring under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include large-scale reactions in batch reactors, followed by purification steps such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(((3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((1R,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl)oxy)tetrahydro-2H-pyran-2-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(4-(((3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((1R,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl)oxy)tetrahydro-2H-pyran-2-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(((3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((1R,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl)oxy)tetrahydro-2H-pyran-2-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(4-(((3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((1R,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl)oxy)tetrahydro-2H-pyran-2-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione: shares similarities with other phthalimide derivatives and piperidine-containing compounds.
Phthalimide: Known for its use in the synthesis of various pharmaceuticals.
Piperidine: Commonly found in many bioactive molecules.
Uniqueness
The uniqueness of This compound lies in its complex stereochemistry and the presence of multiple functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C26H35N3O12 |
|---|---|
Molecular Weight |
581.6 g/mol |
IUPAC Name |
3-[7-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(1R,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxyoxan-2-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C26H35N3O12/c30-8-10-6-15(19(34)20(35)18(10)33)40-23-16(9-31)41-25(22(37)21(23)36)27-13-3-1-2-11-12(13)7-29(26(11)39)14-4-5-17(32)28-24(14)38/h1-3,10,14-16,18-23,25,27,30-31,33-37H,4-9H2,(H,28,32,38)/t10-,14?,15-,16-,18+,19+,20+,21-,22-,23-,25?/m1/s1 |
InChI Key |
MQKAVWXDQRUPQI-MKUWGVOBSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5C[C@@H]([C@@H]([C@@H]([C@H]5O)O)O)CO)O)O |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC4C(C(C(C(O4)CO)OC5CC(C(C(C5O)O)O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


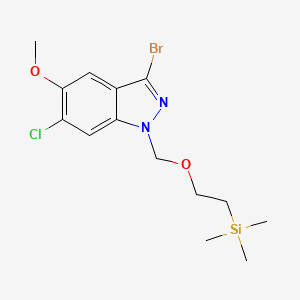
![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)
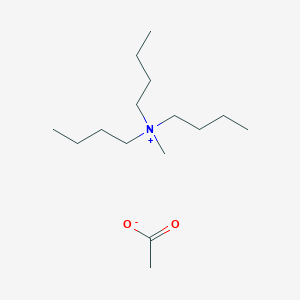
![N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide](/img/structure/B14891671.png)
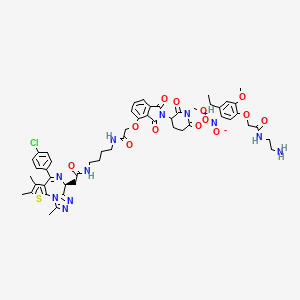
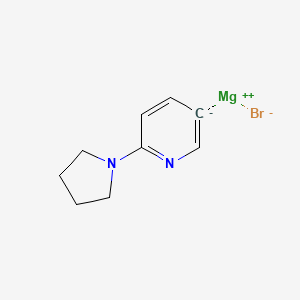
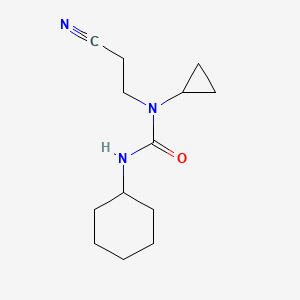
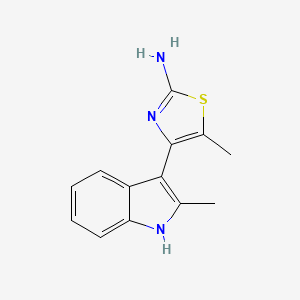
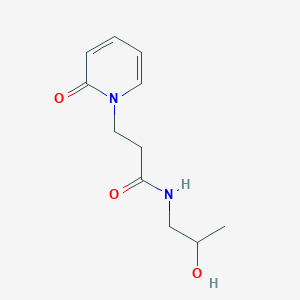
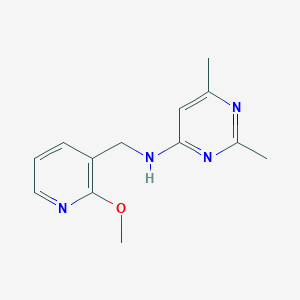
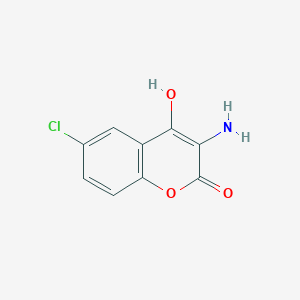
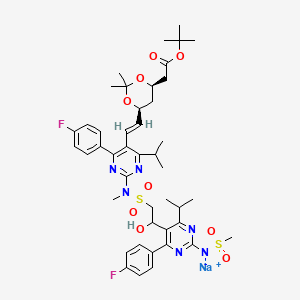
![1,5-dimethyl-9-oxo-N,N'-di(prop-2-en-1-yl)-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B14891720.png)

